2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid is a chemical compound with the CAS Number: 1340123-45-6 . It has a molecular weight of 166.14 . The compound is typically stored at room temperature and is available in powder form . The IUPAC name for this compound is (5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N4O2/c7-1-4-2-9-10(6(4)8)3-5(11)12/h2H,3,8H2,(H,11,12) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 166.14 . More specific physical and chemical properties were not available in the retrieved data.Scientific Research Applications
Divergent Cyclisations
The reaction of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acid with electrophiles like formyl and acetyl was investigated. This reaction did not produce the expected product but instead formed a cyclic imide product. The reaction's outcome varied depending on the reagents used and the acidity of the medium, enabling the controlled production of various interesting bicyclic heterocycles (Smyth et al., 2007).
Synthesis of Pyrazolo[1,5-A]Pyrimidines
Condensation reactions of 5-amino-4-cyano-3-substituted-1H-pyrazole with enaminones led to the synthesis of new pyrazolo[1,5-a]pyrimidines. The structures of these compounds were extensively characterized, and they showed moderate herbicidal activity (Wen et al., 2005).
Formation of Hexahydropyrazolo[1,5-A]Quinazolines
A study detailed the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with cycloketols, leading to the formation of new hexahydropyrazolo[1,5-a]quinazolines. The mechanism and structural confirmation of the products were discussed (Dotsenko et al., 2018).
Copper(II) Binding Sites in Peptides
Research involving the condensation of (pyrazol-1-yl)acetic acid with a Phe−Gly dipeptide created derivatives with ATCUN-like metal ion binding sites. This study provided insights into the structural similarities of the copper(II) complexes of these derivatives (Boa et al., 2005).
Cobalt(II) and Copper(II) Coordination with Novel Ligands
Two novel ligand pyrazole derivatives were synthesized and characterized. The study observed distinct geometrical preferences in the coordination of cobalt(II) and copper(II) ions with these ligands (Hadda et al., 2007).
Synthesis of Alkanones and Alkylpyrazole-4-Carbonitriles
A method was developed for synthesizing 1-(5-aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles. The products varied depending on solvents and reactants, offering a route to pyrazole derivatives potentially with biological properties (Mcfadden & Huppatz, 1991).
Binding Interactions with Human Prostaglandin Reductase
A study involved the synthesis of a compound and its docking with the human prostaglandin reductase. This research provided insights into the compound's potential inhibitory action (Nayak & Poojary, 2019).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by pyrazole derivatives . Additionally, developing novel synthetic approaches for pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions, could be another area of focus .
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Mode of Action
It’s known that pyrazole derivatives can inhibit certain enzymes or interact with various receptors, leading to their diverse biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
One study on a similar compound showed good uptake at the tumor site in tumor-bearing mice , suggesting potential bioavailability.
Result of Action
Pyrazole derivatives have been reported to show moderate to high inhibition activities against various bacteria and fungi , and superior cytotoxic activities against certain cancer cells .
Biochemical Analysis
Biochemical Properties
2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor. This interaction is crucial as xanthine oxidase is involved in the oxidative metabolism of purines, and its inhibition can help manage conditions like gout and hyperuricemia . Additionally, this compound may interact with other proteins and biomolecules, influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammatory responses. By modulating gene expression, this compound can alter the production of cytokines and other signaling molecules, thereby affecting cellular metabolism and immune responses. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with xanthine oxidase involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . This inhibition results in decreased production of uric acid, which is beneficial in treating gout. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that while the compound maintains its inhibitory effects on enzymes like xanthine oxidase, prolonged exposure can lead to adaptive cellular responses, potentially reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits target enzymes without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in tissues, leading to cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily affects the purine metabolism pathway by inhibiting xanthine oxidase. This inhibition reduces the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby lowering uric acid levels in the body . The compound may also influence other metabolic pathways by interacting with different enzymes and cofactors, altering metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, the compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular metabolism and enzyme activity .
Properties
IUPAC Name |
2-(5-amino-4-cyanopyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-1-4-2-9-10(6(4)8)3-5(11)12/h2H,3,8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZWEJVVSHMYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C#N)N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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